1-(6-Ethylpyrimidin-4-yl)azetidin-3-ol
Overview
Description
1-(6-Ethylpyrimidin-4-yl)azetidin-3-ol is a heterocyclic compound that features both a pyrimidine ring and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Ethylpyrimidin-4-yl)azetidin-3-ol typically involves the construction of the azetidine ring followed by the introduction of the pyrimidine moiety. One common method involves the use of azetidine-3-ol as a starting material, which undergoes a series of reactions to introduce the 6-ethylpyrimidin-4-yl group. The reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
1-(6-Ethylpyrimidin-4-yl)azetidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the azetidine ring can be oxidized to form a ketone.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while nucleophilic substitution could introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
1-(6-Ethylpyrimidin-4-yl)azetidin-3-ol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Material Science: Its potential use in the development of novel polymers and materials with specific properties is being explored.
Mechanism of Action
The mechanism of action of 1-(6-Ethylpyrimidin-4-yl)azetidin-3-ol is not fully understood, but it is believed to interact with specific molecular targets due to its structural features. The azetidine ring’s strain and the pyrimidine ring’s electronic properties likely play a role in its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Azetidine-3-ol: Shares the azetidine ring but lacks the pyrimidine moiety.
6-Ethylpyrimidine: Contains the pyrimidine ring but lacks the azetidine structure.
Uniqueness
1-(6-Ethylpyrimidin-4-yl)azetidin-3-ol is unique due to the combination of the azetidine and pyrimidine rings, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-(6-ethylpyrimidin-4-yl)azetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-2-7-3-9(11-6-10-7)12-4-8(13)5-12/h3,6,8,13H,2,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKDJMQECHICBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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